3-ethoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
3-ethoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with an ethoxy group and an ethyl-1,2,5-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydrazine, followed by cyclization with an oxidizing agent.
Substitution Reactions: The ethoxy group can be introduced via nucleophilic substitution reactions, where an ethyl halide reacts with a suitable nucleophile.
Amidation: The final step involves the formation of the benzamide by reacting the oxadiazole derivative with an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-ethoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interaction of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy and ethyl groups may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high density and low melting point, making it suitable for use as an energetic material.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Notable for its thermal stability and high density, used in the design of energetic materials.
Uniqueness
3-ethoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-ethoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C13H15N3O3/c1-3-11-12(16-19-15-11)14-13(17)9-6-5-7-10(8-9)18-4-2/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
InChI Key |
HLAMSKPRJGLAMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC(=CC=C2)OCC |
Origin of Product |
United States |
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